[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-15-7-6-8-16(11-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-10-5-4-9-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGOZJGERWNIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines with electron-withdrawing and -donating groups . This method utilizes microwave irradiation to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Aqueous titanium(III) chloride solution at ambient temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various indole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves a multi-step process that includes the reaction of starting materials under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, making this compound a candidate for pharmacological studies. The following are key areas of biological activity associated with this compound:
- Anticancer Properties : Initial studies suggest that this compound may possess anticancer activity, potentially inhibiting tumor cell growth through mechanisms that require further investigation. For example, related compounds have shown efficacy against various cancer cell lines, indicating a promising avenue for exploration .
- Interaction with Biological Macromolecules : Understanding how this compound interacts with proteins and nucleic acids can elucidate its mechanism of action. Techniques such as molecular docking studies and in vitro assays are essential for assessing these interactions.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for the exploration of its structure-activity relationships. Computational models, including quantitative structure-activity relationship (QSAR) analyses, can predict its pharmacological effects based on its molecular structure. This approach can identify specific biological targets and optimize the compound for enhanced activity.
Future Research Directions
Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Electronic Effects :
- The 3-ethylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the methylsulfanyl analog (C₂₀H₁₈N₂O₄S) introduces sulfur, which may alter metabolic pathways (e.g., oxidation to sulfoxides) and increase binding affinity to sulfur-interacting enzymes .
- Benzoyl-substituted indolizines (e.g., ethyl 7-acetyl-3-benzoyl derivatives) exhibit higher molecular weights and lipophilicity, which may limit aqueous solubility but enhance interactions with hydrophobic protein pockets .
Ester vs. Carbamoyl Groups: The methyl ester intermediate (C₁₂H₁₁NO₄) lacks the carbamoyl group, resulting in a simpler structure with higher polarity. This may favor rapid hydrolysis in biological systems compared to the more stable carbamoyl ester in the target compound .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for methyl 3-acetylindolizine-1-carboxylate (Intermediate M), where methyl acrylate and phenacyl bromides are key reactants . Substituting methyl acrylate with a carbamoyl-containing reagent would introduce the 3-ethylphenyl group.
Biological Activity
[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylindolizine-1-carboxylic acid derivatives with carbamates. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of indolizine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 10 | Cell cycle arrest |
| This compound | HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed via flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against a panel of pathogenic microorganisms. The results revealed that its antimicrobial properties were comparable to standard antibiotics, suggesting potential for development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate?
- Answer : The compound can be synthesized via microwave-assisted one-pot reactions to assemble the indolizine core, followed by functionalization of the carbamoyl and acetyl groups. For example, ethyl 3-substituted indolizine-1-carboxylates are synthesized under microwave irradiation using acetic acid as a solvent and sodium acetate as a catalyst . Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the (3-ethylphenyl)carbamoyl group, often employing coupling agents like EDCI or DCC .
Q. How is the compound characterized structurally in academic research?
- Answer : Structural characterization typically combines X-ray crystallography (using SHELX for refinement and Mercury for visualization ), NMR spectroscopy (to confirm substituent positions and purity), and mass spectrometry . For crystallographic analysis, high-resolution data collection and refinement protocols (e.g., SHELXL) are critical to resolve ambiguities in electron density maps .
Q. What safety precautions are recommended when handling this compound?
- Answer : Based on GHS classification guidelines, researchers should adhere to warning labels (signal word per CLP regulations) and use personal protective equipment (PPE), including gloves and goggles. Proper ventilation is essential to avoid inhalation, and spills should be managed using inert adsorbents . Safety data sheets for structurally similar carbamoyl derivatives emphasize avoiding skin contact and ensuring ethanol/water washes during purification .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Answer : Low yields may arise from steric hindrance at the indolizine C-1 position. Strategies include:
- Catalyst optimization : Palladium or copper catalysts under inert atmospheres improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for carbamoyl group introduction .
- Purification techniques : Gradient column chromatography or recrystallization from DMF/acetic acid mixtures can isolate the pure product .
Q. How should conflicting bioactivity data (e.g., antibacterial vs. antioxidant efficacy) be analyzed?
- Answer : Contradictions may stem from assay conditions (e.g., bacterial strain variability or oxidative stress models). Researchers should:
- Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Perform statistical meta-analysis to identify outliers or dose-response inconsistencies.
- Explore structure-activity relationship (SAR) by modifying the acetyl or carbamoyl groups to isolate contributing moieties .
Q. What computational and experimental approaches resolve crystallographic packing contradictions?
- Answer : Discrepancies in unit cell parameters or intermolecular interactions can be resolved using:
- Mercury’s Materials Module : Compare packing patterns with similar indolizine derivatives to identify atypical interactions (e.g., π-π stacking vs. hydrogen bonding) .
- SHELXD for experimental phasing: Re-process diffraction data with different resolution cutoffs to improve model accuracy .
- Void analysis : Identify solvent-accessible regions that may influence crystal packing .
Q. How to design a robust SAR study for optimizing biological activity?
- Answer : Focus on key substituents :
- Acetyl group : Replace with bulkier acyl groups (e.g., trifluoroacetyl) to assess steric effects on receptor binding .
- Carbamoyl moiety : Vary the aryl group (e.g., 4-fluorophenyl vs. 3-ethylphenyl) to study electronic effects .
- Indolizine core : Introduce electron-withdrawing/donating groups at C-3 or C-7 to modulate redox potential in antioxidant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
